molecular formula C23H17ClF4N2O4S B5074282 Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate

Cat. No.: B5074282
M. Wt: 528.9 g/mol
InChI Key: AXBKZFIYHWGCML-UHFFFAOYSA-N
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Description

This compound is a substituted thiophene derivative featuring a carbamoyl group at position 5, a 3-fluorobenzamido group at position 2, and a methyl group at position 2.

Properties

IUPAC Name

ethyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-2-[(3-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClF4N2O4S/c1-3-34-22(33)17-11(2)18(35-21(17)30-19(31)12-5-4-6-14(25)9-12)20(32)29-16-10-13(23(26,27)28)7-8-15(16)24/h4-10H,3H2,1-2H3,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBKZFIYHWGCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClF4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene core, followed by the introduction of the various substituents through a series of reactions such as halogenation, amide formation, and esterification. Key reagents used in these steps include halogenating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures, inert atmospheres, and the use of catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while reduction of the nitro group produces an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Thiophene Derivatives with Carbamoyl/Benzamido Substituents
Compound Name Substituents Key Differences Potential Applications Reference
Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate Chloroacetamido at C2, methylcarbamoyl at C5 Lacks fluorinated aryl groups; simpler substitution pattern Intermediate for antimicrobial agents
Ethyl 2-amino-5-(4-chlorophenylcarbamoyl)-4-methylthiophene-3-carboxylate Amino at C2, 4-chlorophenylcarbamoyl at C5 Absence of fluorobenzamido and trifluoromethyl groups Antifungal or herbicidal activity (inferred from similar structures)
Ethyl 5-(4-chlorophenyl)-3-[N-carbamimidoyl-4-(carbamothioyl)amino-benzenesulfonamide]thiophene-2-carboxylate Sulfonamide-linked carbamimidoyl group at C3 More complex sulfonamide moiety; divergent substitution Sulfonamide-based enzyme inhibition

Key Observations :

  • The trifluoromethyl and 3-fluorobenzamido groups in the target compound enhance its electron-withdrawing character and metabolic stability compared to non-fluorinated analogs .
  • The dual carbamoyl/benzamido substitution may improve binding affinity to biological targets, as seen in sulfonamide-containing thiophenes .
Thiazole Derivatives with Aryl and Trifluoromethyl Substituents
Compound Name Substituents Key Differences Potential Applications Reference
Ethyl 4-methyl-2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate Trifluoromethylphenyl at C2, methyl at C4 Thiazole core vs. thiophene; similar trifluoromethyl group Agrochemical or anti-inflammatory agents
Ethyl 2-(o-tolylamino)-4-(trifluoromethyl)thiazole-5-carboxylate Tolylamino at C2, trifluoromethyl at C4 Amino substitution at C2; divergent regiochemistry Kinase inhibition (hypothesized)

Key Observations :

  • Thiazole derivatives generally exhibit higher metabolic stability than thiophenes due to aromatic nitrogen, but the thiophene core in the target compound offers greater synthetic flexibility .

Q & A

Q. What are the key synthetic routes for preparing this thiophene derivative, and how can reaction conditions be optimized?

The compound is synthesized via multi-step organic reactions, often starting with the Gewald reaction to form the thiophene core. Ethyl cyanoacetate reacts with acetoacetanilide and sulfur under controlled conditions (e.g., DMF as solvent, triethylamine catalyst) to yield intermediates . Subsequent steps involve introducing substituents (e.g., 3-fluorobenzamido, trifluoromethylphenylcarbamoyl) via carbamoylation and acylation. Optimization requires precise temperature control (typically 60–80°C), anhydrous conditions, and TLC monitoring to ensure purity and yield .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and aromatic proton environments. For example, the trifluoromethyl group shows distinct ¹⁹F NMR signals .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₂₆H₂₅F₃N₂O₇S, exact mass 566.5 g/mol) .
  • HPLC : Purity analysis (>95%) is essential for biological assays to exclude by-products .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution, carbamoyl groups) influence biological activity?

Substituents dictate target selectivity and potency:

  • Fluorine atoms : Enhance metabolic stability and membrane permeability via hydrophobic interactions .
  • Trifluoromethylphenylcarbamoyl : Increases binding affinity to hydrophobic enzyme pockets (e.g., kinases) .
  • 3-Fluorobenzamido : Modulates electronic effects, altering hydrogen-bonding with biological targets . Table 1: Impact of Substituents on Activity
SubstituentRole in ActivityExample Target Interaction
TrifluoromethylphenylHydrophobic bindingATP-binding pockets in kinases
3-FluorobenzamidoHydrogen bonding with receptorsSerine hydrolases

Comparative studies of analogs (e.g., nitro vs. methoxy groups) reveal that electron-withdrawing groups enhance inhibitory effects in enzyme assays .

Q. What experimental strategies resolve contradictions in biological data (e.g., varying IC₅₀ values across studies)?

Contradictions arise from assay variability (e.g., cell line differences, incubation times). Mitigation strategies include:

  • Standardized Assay Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., DMSO vehicle).
  • Dose-Response Curves : Conduct 8-point dilutions to calculate accurate IC₅₀ values .
  • Off-Target Screening : Evaluate selectivity against related enzymes (e.g., kinase panels) to exclude non-specific effects .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Molecular Docking : Predict binding modes to targets (e.g., COX-2, EGFR) using software like AutoDock Vina. For example, the trifluoromethyl group aligns with hydrophobic residues in COX-2’s active site .
  • ADMET Prediction : Tools like SwissADME assess logP (optimal range: 2–5) and aqueous solubility. The compound’s logP of ~4.2 suggests moderate blood-brain barrier permeability .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Key issues include:

  • Racemization : Carbamoyl intermediates may racemize under high temperatures. Mitigate via low-temperature coupling (0–5°C) .
  • By-Product Formation : Use scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted reagents .
  • Column Chromatography Limitations : Replace with preparative HPLC for gram-scale purification .

Methodological Insights

Q. What in vitro assays are most suitable for evaluating this compound’s mechanism of action?

  • Enzyme Inhibition Assays : Measure IC₅₀ against purified targets (e.g., proteases, kinases) using fluorogenic substrates .
  • Cell Viability Assays : MTT or CellTiter-Glo in cancer lines (e.g., MCF-7) to assess cytotoxicity .
  • Fluorescence Polarization : Quantify binding affinity to DNA or proteins in real-time .

Q. How should researchers handle discrepancies between computational predictions and experimental results?

  • Re-Evaluate Force Fields : Adjust parameters for fluorine atoms, which are often underestimated in docking .
  • Synchrotron Crystallography : Resolve co-crystal structures to validate predicted binding poses .

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